GlcNAc1-beta-3GalNAc

Glycosidase characterization Substrate specificity O-Glycan analysis

GlcNAc1-β-3GalNAc is the definitive Core 3 O-glycan disaccharide—functionally distinct from Core 1 and Core 6 structures. Substituting cores yields non-physiological results because glycosyltransferases exhibit strict acceptor specificity. This compound is the authentic acceptor substrate for β3GnT6 (C3GnT) enzymatic assays, the required HPLC/MS/TLC reference standard for Core 3 product quantification, and a mandatory negative control in β1,3-glycosyltransferase selectivity panels. It is the discriminating substrate for identifying Core 3-active endo-α-GalNAcases (e.g., EngEF, EngPA) versus Core 1-restricted enzymes. Essential for colonic mucin glycobiology, host-microbiome interaction studies, and colitis-associated glycosylation research. Procure this specific core structure to ensure physiologically relevant data.

Molecular Formula C₁₆H₂₈N₂O₁₁
Molecular Weight 424.4 g/mol
CAS No. 95673-98-6
Cat. No. B043316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc1-beta-3GalNAc
CAS95673-98-6
Synonyms2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose;  GlcNAc1β-3GalNAc; 
Molecular FormulaC₁₆H₂₈N₂O₁₁
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
InChIInChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
InChIKeyFJGXDMQHNYEUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNAc1-beta-3GalNAc (CAS 95673-98-6) for O-Glycan Core 3 Research: Procurement Guide for Mucin and Glycobiology Studies


GlcNAc1-beta-3GalNAc (GlcNAcβ1-3GalNAc, CAS 95673-98-6) is a disaccharide consisting of N-acetylglucosamine (GlcNAc) linked β1→3 to N-acetylgalactosamine (GalNAc). Its molecular formula is C16H28N2O11 with a molecular weight of 424.4 g/mol . This disaccharide represents the Core 3 O-glycan structure (GlcNAcβ1-3GalNAcα1-Ser/Thr), a mucin-type O-glycan core expressed predominantly in specialized mucin-secreting tissues such as the colon and salivary glands [1]. As a key intermediate in mucin biosynthesis, it serves as a substrate for glycosyltransferases and glycosidases, enabling precise study of O-glycan elongation pathways and enzyme specificity .

GlcNAc1-beta-3GalNAc: Why Core 1 (Galβ1-3GalNAc) or Core 6 (GlcNAcβ1-6GalNAc) Analogs Cannot Substitute in Functional Assays


O-Glycan core structures are not functionally interchangeable. Core 1 (Galβ1-3GalNAc), Core 3 (GlcNAcβ1-3GalNAc), and Core 6 (GlcNAcβ1-6GalNAc) represent distinct biosynthetic branch points with divergent downstream elongation pathways, tissue-specific expression profiles, and enzyme recognition motifs [1]. Human intestinal mucin O-glycans are predominantly based on Core 3 structures (GlcNAcβ1-3GalNAc), whereas gastric mucins and many other glycoproteins rely on Core 1 and Core 2 scaffolds [2]. Substituting Core 3 with Core 1 or Core 6 in an enzymatic assay yields false-negative or non-physiological results because glycosyltransferases exhibit strict acceptor specificity for their cognate core structures. For example, C2GnT (core 2 β1,6-N-acetylglucosaminyltransferase) requires Galβ1-3GalNAc as the acceptor, while C3GnT (β3GnT6) specifically recognizes GalNAc-peptide to synthesize GlcNAcβ1-3GalNAc [1][3]. Procurement decisions must therefore be based on the specific biological context under investigation rather than assumed functional redundancy among O-glycan cores.

GlcNAc1-beta-3GalNAc (Core 3 Disaccharide): Quantified Differentiation from Core 1, Core 6, and Other O-Glycan Analogs for Assay Selection


Endo-α-GalNAcase Substrate Specificity: EngEF and EngPA Hydrolyze Core 3 (GlcNAcβ1-3GalNAc-pNP) Whereas Commercial Enzymes Do Not

In a comparative characterization of five endo-α-N-acetylgalactosaminidases (endo-α-GalNAcases), EngEF from Enterococcus faecalis and EngPA from Propionibacterium acnes were able to fully hydrolyze the Core 3 disaccharide GlcNAcβ1-3GalNAcα1-pNP. In contrast, the commercially available endo-α-GalNAcases from Streptococcus pneumoniae (EngSP) and Alcaligenes sp. (EngAL) showed no significant activity toward the Core 3 substrate under identical assay conditions [1]. Core 1 disaccharide (Galβ1-3GalNAcα1-pNP) was the most rapidly hydrolyzed substrate by all enzymes tested, with EngEF exhibiting the highest kcat for Core 1. However, only EngEF and EngPA demonstrated dual specificity capable of cleaving both Core 1 and Core 3 structures. This represents the first report of endo-α-GalNAcases acting on Core 3 in addition to Core 1 O-glycans [1]. Transglycosylation activities did not significantly differ between Core 1 and Core 3 substrates when incubated with various 1-alkanols [1].

Glycosidase characterization Substrate specificity O-Glycan analysis

Biosynthetic Pathway Specificity: β3GnT6 (C3GnT) Catalyzes Core 3 Formation from Tn Antigen; Core 1 and Core 3 Pathways Are Non-Overlapping

The biosynthesis of Core 3 (GlcNAcβ1-3GalNAc) and Core 1 (Galβ1-3GalNAc) occurs through distinct, non-overlapping enzymatic pathways. β1,3-N-acetylglucosaminyltransferase 6 (β3GnT6, also known as C3GnT) transfers GlcNAc from UDP-GlcNAc to the Tn antigen (GalNAcα-O-Ser/Thr) to form Core 3. In contrast, Core 1 synthase (C1GalT1) transfers galactose from UDP-Gal to the same Tn antigen to produce Core 1 [1]. These enzymes do not cross-react with each other's products: C3GnT does not utilize Core 1 as an acceptor, and C1GalT1 does not utilize Core 3 [1]. Furthermore, β3GalNAc-T2 showed no detectable activity toward GlcNAcβ1-3GalNAcα-pNP (Core 3-pNP) among the various oligosaccharide substrates examined, confirming that Core 3 is not a substrate for this β1,3-N-acetylgalactosaminyltransferase [2]. The Core 3 structure serves as the obligatory precursor for Core 4 biosynthesis via C2GnT2 adding GlcNAc in a β1,6 linkage [3].

Glycosyltransferase O-Glycan biosynthesis Enzyme specificity

Tissue-Specific Expression: Core 3 (GlcNAcβ1-3GalNAc) Predominates in Intestinal Mucins, Contrasting with Ubiquitous Core 1 Expression

O-Glycan core structures exhibit pronounced tissue-specific distribution patterns that dictate their functional relevance. Human intestinal mucin O-glycans are predominantly based on Core 3 structures (GlcNAcβ1-3GalNAc), with Core 3 and Core 4 glycans expressed exclusively in secreted mucins of specialized mucin-secreting tissues including the colon, small intestine, and salivary glands [1][2]. In direct contrast, gastric mucins and O-glycans from most other tissues are predominantly built on Core 1 (Galβ1-3GalNAc) and Core 2 scaffolds [2]. The Core 3 structure is notably absent in cervical mucus and shows minimal detection in systemic glycoproteins [3]. This restricted tissue distribution is governed by the expression of β3GnT6, which is highly localized to the gastrointestinal tract [1].

Mucin biology Tissue-specific glycosylation O-Glycan profiling

β1,3-Glycosyltransferase Family Substrate Specificity: β3GalNAc-T2 Shows No Activity on Core 3-pNP Despite Acting on Related O-Glycan Acceptors

In a comprehensive acceptor substrate specificity screen of human β3GalNAc-T2 (β1,3-N-acetylgalactosaminyltransferase-II), the enzyme was tested against a panel of oligosaccharide substrates including GlcNAcβ1-3GalNAcα-pNP (Core 3-pNP). β3GalNAc-T2 showed faint activity toward Glc-β-pNP, but no detectable activity toward GlcNAcβ1-3GalNAcα-pNP or any other O-glycan core structure examined [1]. The best acceptor substrates for β3GalNAc-T2 were identified as Galβ1-3(GlcNAcβ1-6)GalNAcα-pNP (Core 2-pNP), followed by GlcNAcβ1-4GlcNAcβ-O-benzyl and GlcNAcβ1-6GalNAcα-pNP (Core 6-pNP). This negative result for Core 3 is mechanistically significant because it confirms that β3GalNAc-T2 does not participate in Core 3 elongation or modification, despite its β1,3-transferase classification [1].

Glycosyltransferase Acceptor specificity Enzyme kinetics

GlcNAc1-beta-3GalNAc: Validated Research Applications for Core 3 O-Glycan Studies and Enzyme Characterization


Characterization of Novel Endo-α-N-Acetylgalactosaminidases with Extended Substrate Specificity

GlcNAcβ1-3GalNAcα-pNP is the definitive substrate for identifying endo-α-GalNAcases capable of cleaving Core 3 O-glycans. As demonstrated by Koutsioulis et al. (2008), commercial enzymes (EngSP, EngAL) fail to hydrolyze Core 3, while newly characterized EngEF and EngPA exhibit robust Core 3 cleavage activity [1]. Researchers screening for Core 3-active glycosidases must include this substrate to distinguish broad-specificity enzymes from Core 1-restricted counterparts.

Functional Assays for β3GnT6 (C3GnT) Core 3 Synthase Activity

GlcNAc1-beta-3GalNAc serves as the product standard and analytical reference for quantifying β3GnT6 (C3GnT) enzymatic activity in vitro. Since β3GnT6 catalyzes the transfer of GlcNAc to GalNAc-peptide acceptors to form the Core 3 linkage [2], authentic GlcNAcβ1-3GalNAc is required for HPLC calibration, mass spectrometry identification, and TLC product validation. Alternative disaccharides (Core 1, Core 6) do not co-migrate with the Core 3 product and yield inaccurate activity measurements.

Intestinal Mucin Glycosylation Studies and Inflammatory Bowel Disease Models

Core 3 (GlcNAcβ1-3GalNAc) is the predominant O-glycan scaffold in human intestinal mucins, distinguishing colonic mucin glycosylation from that of the stomach and other tissues [3]. Researchers investigating mucin barrier function, host-microbiome interactions, or colitis-associated glycosylation alterations require Core 3-specific lectins, antibodies, or synthetic standards. Core 1-based reagents do not detect the colonic mucin glycoprofile and are inappropriate for gastrointestinal mucin studies [3].

Glycosyltransferase Specificity Profiling and Inhibitor Screening

GlcNAcβ1-3GalNAc serves as a critical negative control and selectivity probe in β1,3-glycosyltransferase panels. As shown by Hiruma et al. (2004), β3GalNAc-T2 exhibits zero activity toward Core 3-pNP while robustly glycosylating Core 2 and Core 6 acceptors [4]. Including Core 3 in acceptor specificity screens enables precise discrimination between closely related β1,3-transferase family members and validates inhibitor selectivity claims in drug discovery programs targeting specific O-glycan biosynthetic enzymes.

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38 linked technical documents
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